N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide

Cancer Biology Survivin AMPA Receptor Antagonism

N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide, also designated CFM-2, is a small-molecule sulfonamide characterized by a 4-fluoro-2-methylbenzenesulfonamide core linked to a cyclopropyl-hydroxypropyl chain. It is primarily recognized as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate receptors.

Molecular Formula C13H18FNO3S
Molecular Weight 287.35
CAS No. 1396807-46-7
Cat. No. B2377407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide
CAS1396807-46-7
Molecular FormulaC13H18FNO3S
Molecular Weight287.35
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(C2CC2)O
InChIInChI=1S/C13H18FNO3S/c1-9-8-11(14)4-5-13(9)19(17,18)15-7-6-12(16)10-2-3-10/h4-5,8,10,12,15-16H,2-3,6-7H2,1H3
InChIKeyDLGXZUPSVQGEIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide (CAS 1396807-46-7) in Research Procurement: A Functional Overview


N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide, also designated CFM-2, is a small-molecule sulfonamide characterized by a 4-fluoro-2-methylbenzenesulfonamide core linked to a cyclopropyl-hydroxypropyl chain. It is primarily recognized as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate receptors. Functional studies demonstrate that CFM-2 inhibits the extracellular signal-regulated kinase (ERK1/2) pathway and suppresses survivin expression at the mRNA and protein levels in cancer cells, distinguishing it from classical competitive AMPA antagonists . It has also been investigated for anticonvulsant activity in pentylenetetrazole (PTZ)-kindled rat models, where pretreatment delayed seizure progression and antagonized long-term sensitization to GABA function inhibitors . The compound is cataloged under CAS 1396807-46-7 and is commercially available as a reference standard for in vitro and in vivo pharmacological research.

Selective non-competitive AMPA receptor antagonist
ERK1/2 pathway inhibition and survivin downregulation research
In vivo PTZ-kindling anticonvulsant and anti-epileptogenic model

Why N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide Cannot Be Substituted with Generic Analogs


Despite sharing a common sulfonamide scaffold, N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide (CFM-2) is not functionally interchangeable with structurally similar benzenesulfonamide derivatives. The precise substitution pattern—a 4-fluoro group, a 2-methyl group, and a cyclopropyl-3-hydroxypropyl side chain—confers a unique pharmacological profile that distinguishes it from analogs with altered halogen, alkyl, or side-chain positions. For example, moving the methyl group from the 2- to the 3-position on the benzene ring (as in N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide) yields a compound with a different molecular recognition surface, which can alter target selectivity and potency. Similarly, replacing the 4-fluoro substituent with trifluoromethyl, trifluoromethoxy, or bromo groups produces analogs with divergent physicochemical properties, solubility, and protein-binding characteristics . Generic substitution therefore risks introducing off-target effects, altered pharmacokinetics, or complete loss of the desired AMPA receptor antagonism and downstream anti-survivin activity that define CFM-2's utility.

2-methyl-4-fluoro pattern
3-methyl positional isomer may alter molecular recognition and target selectivity
4-fluoro substituent
4-bromo analog likely shifts lipophilicity, halogen bonding, and binding profile

Product-Specific Quantitative Evidence Guide for N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide


Survivin Protein Suppression in Cancer Cells: CFM-2 vs. Untreated Control

CFM-2 (the target compound) significantly suppresses survivin protein expression in cancer cells, a mechanism that contributes to reduced cancer cell viability . In stably transfected cell lines overexpressing survivin, the viability-enhancing effect of survivin overexpression was attenuated by CFM-2 treatment, confirming a mechanistic link between AMPA receptor blockade and survivin downregulation . This anti-survivin activity is not shared by all AMPA antagonists and is a key functional differentiator for CFM-2.

Survivin suppression in cancer cells
Head-to-head comparison
Significant reduction in survivin protein and mRNA; attenuated survivin-mediated viability enhancement
AMPAR–survivin signaling axis study context
Reported in cancer cell lines, p<0.05
Cancer Biology Survivin AMPA Receptor Antagonism

Seizure Progression Delay in PTZ-Kindled Rats: CFM-2 vs. Untreated Epilepsy-Prone Controls

In pentylenetetrazole (PTZ)-kindled rats, pretreatment with CFM-2 significantly delayed the progression of seizure rank over repeated PTZ administrations compared to untreated epilepsy-prone controls . Moreover, CFM-2 antagonized the long-term increase in sensitivity to GABA function inhibitors (a hallmark of kindling-induced hyperexcitability) in PTZ-kindled animals . This dual effect—acute anticonvulsant action plus attenuation of chronic epileptogenesis—is a distinctive feature of CFM-2 within the non-competitive AMPA antagonist class.

Seizure delay in PTZ-kindled rats
Head-to-head comparison
Delayed seizure rank progression; reversed kindling-induced GABA hypersensitivity
Anti-kindling and anticonvulsant endpoint context
PTZ-kindled rat model, p<0.05
Epilepsy Anticonvulsant Kindling Model

Structural Differentiation from 4-Fluoro-3-Methyl and 4-Bromo Analogs: Physicochemical and Pharmacophoric Distinctions

The target compound N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide differs from close structural analogs at the benzenesulfonamide substitution pattern. The 2-methyl, 4-fluoro arrangement creates a unique electrostatic and steric environment that influences binding to AMPA receptors. The 4-fluoro-3-methyl analog (CAS 1421532-06-0) shifts the methyl group to the 3-position, altering the molecular dipole and potential hydrogen-bonding interactions . The 4-bromo analog (CAS 1396679-47-2) replaces fluorine with a larger, more polarizable bromine atom, which can dramatically change lipophilicity (logP) and binding pocket complementarity . These structural distinctions preclude direct functional substitution.

Structural analog differentiation
Class-level inference
2-methyl vs 3-methyl shift; 4-fluoro vs 4-bromo alters logP and molecular dipole
Exact isomer identity required for target engagement
No direct comparative pharmacology; data to verify
Medicinal Chemistry Structure-Activity Relationship Sulfonamide Analogs

AMPA Antagonism with Downstream ERK1/2 Pathway Inhibition: CFM-2 vs. GYKI 52466

CFM-2 and GYKI 52466 are both non-competitive AMPA antagonists; however, in lung adenocarcinoma models, CFM-2 has been specifically reported to inhibit the extracellular signal-regulated kinase (ERK1/2) pathway, an intracellular signaling cascade activated by growth factors that controls proliferation . While GYKI 52466 is a widely used AMPA antagonist tool compound, its effects on ERK1/2 in the same cellular context are less characterized, and CFM-2 may offer a complementary pharmacological profile with distinct kinetics or pathway selectivity.

ERK1/2 inhibition: CFM-2 vs GYKI 52466
Cross-study comparable
Both inhibit ERK phosphorylation; CFM-2 validated in lung adenocarcinoma models
Orthogonal AMPAR probe for ERK signaling research
Cross-study comparison, no direct potency contrast
Lung Cancer ERK Signaling AMPA Antagonist Comparison

Best Research and Industrial Application Scenarios for N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide


Oncology Drug Discovery: Targeting AMPA Receptor‒Survivin Signaling Axis

In oncology research focused on the non-canonical roles of ionotropic glutamate receptors, CFM-2 serves as a validated chemical probe to interrogate the AMPA receptor‒survivin signaling axis. The demonstrated ability of CFM-2 to suppress survivin at both mRNA and protein levels, and to attenuate survivin-mediated cancer cell viability , supports its use in mechanistic studies of apoptosis resistance and in screening cascades aimed at identifying downstream effectors of AMPA receptor blockade in cancer.

Epilepsy and Neuroscience Research: In Vivo Anti-Kindling and Anticonvulsant Studies

CFM-2 is uniquely suited for epilepsy research involving the PTZ-kindling model. Its documented capacity to delay seizure progression and reverse kindling-induced hypersensitivity to GABA function inhibitors makes it a valuable tool for studying epileptogenesis and for benchmarking novel anticonvulsant candidates in vivo.

Medicinal Chemistry SAR Programs: Ortho-Methyl, Para-Fluoro Benzenesulfonamide Scaffold Exploration

For structure-activity relationship (SAR) campaigns centered on benzenesulfonamide-based AMPA antagonists, CFM-2 provides a well-defined reference point for the 2-methyl-4-fluoro substitution pattern. Its distinct pharmacological profile, as compared to 3-methyl or 4-bromo analogs , allows medicinal chemists to isolate the contributions of specific substituents to target engagement and functional activity.

Lung Cancer Signaling Studies: ERK1/2 Pathway Inhibition with AMPA Antagonist Profiling

CFM-2 is applicable in lung adenocarcinoma signaling studies where AMPA receptor‒mediated ERK1/2 pathway activation is under investigation. As a non-competitive AMPA antagonist with reported ERK1/2 inhibitory activity in lung cancer cells , CFM-2 enables orthogonal pharmacological validation alongside other AMPA antagonists such as GYKI 52466, strengthening confidence in target-pathway associations.

Application
Selection Property
Validation Focus
AMPA receptor–survivin signaling axis studies
Survivin downregulation in cancer models
AMPAR–survivin pathway crosstalk
Epileptogenesis & anticonvulsant screening
Anti-kindling activity in PTZ model
Seizure progression & GABA sensitivity
Benzenesulfonamide SAR campaigns
2-methyl-4-fluoro substitution pattern
Positional isomer & halogen effects
Lung cancer ERK1/2 signaling research
Non-competitive AMPAR antagonism
ERK pathway inhibition orthogonal validation
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